N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-29-16-8-6-14(7-9-16)21-25-24-18-10-11-20(26-27(18)21)30-13-19(28)23-12-15-4-2-3-5-17(15)22/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGSCSVBMJBTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a suitable methoxyphenyl halide and a base.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic substitution reaction, typically using 2-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage, which can be achieved through the reaction of the intermediate with thioacetic acid or a thioamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, bases, and nucleophiles in polar or non-polar solvents, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The specific interactions of N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide with microbial targets could provide insights into its potential as a novel antimicrobial agent.
Anticancer Properties
The compound’s structural characteristics suggest potential anticancer activity. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique substitution pattern of this compound may enhance its efficacy against specific cancer types.
Anti-inflammatory Effects
Research has shown that certain thiadiazole derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. The application of this compound in inflammatory disease models could reveal its therapeutic potential in treating conditions such as arthritis or other inflammatory disorders.
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial effects of various thiadiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Screening
A preliminary screening of the compound’s anticancer properties was conducted on several cancer cell lines. The findings demonstrated that the compound induced cytotoxic effects at micromolar concentrations while exhibiting selectivity towards malignant cells over normal cells. Further mechanistic studies are warranted to elucidate the pathways involved in this activity.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Data Tables
Table 1: Triazolo[4,3-b]pyridazine Derivatives
Research Findings and Implications
- Substituent Effects: Methoxy Groups: Enhance solubility and may improve pharmacokinetics (e.g., ). Bromine/Halogens: Improve binding via halogen bonds but reduce solubility ().
- Biological Targets: Triazolo-pyridazine derivatives show promise in epigenetic regulation (Lin28 inhibition) and protein binding (PEF(S)) ().
Biological Activity
N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structural features, including a thiadiazole core and various substituents that enhance its biological activities. Despite limited specific literature directly addressing this compound's biological activity, insights can be drawn from related compounds and general trends in the field.
Chemical Structure and Properties
The compound features a thiadiazole core, which is known for its diverse biological activities. The presence of the 2-chlorobenzyl and 4-methoxyphenyl substituents is significant as they may contribute to the compound's overall pharmacological profile.
| Component | Description |
|---|---|
| Thiadiazole Core | A five-membered ring containing sulfur and nitrogen that exhibits various biological activities. |
| 2-Chlorobenzyl Group | Enhances lipophilicity and may improve binding affinity to biological targets. |
| 4-Methoxyphenyl Group | Potentially increases anti-cancer activity and bioavailability. |
Antimicrobial Activity
Thiadiazole derivatives have been documented to possess antimicrobial properties. Similar compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is not available, its structural analogs indicate potential efficacy against pathogens.
Anticancer Activity
Research on thiadiazole derivatives suggests promising anticancer properties. For instance, compounds with similar structural motifs have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer). One study reported that derivatives with a 4-methoxyphenyl substituent exhibited significant anticancer activity with IC50 values around 19.5 μM . The unique substitution pattern of this compound may enhance its efficacy compared to these derivatives.
While specific studies on the mechanism of action for this compound are lacking, related thiadiazole derivatives have been shown to interact with various molecular targets. These interactions often involve inhibition of key enzymes or interference with DNA replication processes . The dual functionality as both an enzyme inhibitor and a potential DNA intercalator positions this compound favorably for further investigation.
Case Studies and Research Findings
Research into related compounds has provided insights into possible biological activities:
- Antitubercular Activity : A series of triazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis, demonstrating IC50 values ranging from 1.35 to 2.18 μM . This suggests that the triazole component in this compound could confer similar properties.
- Antimicrobial Efficacy : A review highlighted that compounds containing the 1,2,4-triazole nucleus exhibited potent antibacterial and antifungal activities against a range of pathogens . This reinforces the potential for this compound to possess similar effects.
Q & A
Q. What are the critical steps in synthesizing N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
- Methodological Answer : Synthesis involves multi-step reactions:
Core Formation : Cyclization of hydrazine derivatives with 4-methoxyphenyl precursors to generate the triazolopyridazine core .
Thioacetamide Introduction : Coupling the core with 2-chlorobenzylamine via nucleophilic substitution under basic conditions (e.g., NaH in DMF at 60–80°C) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Key
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| Core Formation | DMF, 100°C, 12h | 65–70 |
| Thioacetamide Coupling | DMF, NaH, 80°C, 6h | 50–55 |
Q. How is the compound characterized for structural validation?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for triazole and pyridazine rings) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 481.09) .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to triazolopyridazine’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Adjustment : Replace 4-methoxyphenyl with polar groups (e.g., -COOH) to enhance solubility; logP reduction monitored via shake-flask method .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF) on the benzyl moiety to slow CYP450-mediated oxidation .
- In Vivo Testing : Pharmacokinetic profiling (rats, IV/PO dosing) to assess bioavailability and half-life improvements .
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- ADME Profiling : Use Caco-2 cell assays to evaluate intestinal absorption and PAMPA for blood-brain barrier permeability .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites in plasma and liver microsomes .
- Dose-Response Refinement : Adjust in vivo dosing regimens based on allometric scaling from in vitro IC values .
Q. What strategies mitigate low yield during thioacetamide coupling?
- Methodological Answer :
- Catalyst Optimization : Replace NaH with milder bases (e.g., KCO) to reduce side reactions .
- Solvent Screening : Test dipolar aprotic solvents (DMAC, DMSO) for improved reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 6h) and increase yield by 15–20% .
Q. How to elucidate the compound’s mechanism of action against kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17); focus on hydrogen bonding with Met793 and hydrophobic contacts .
- Kinase Profiling : Broad-panel screening (Eurofins KinaseProfiler) to identify off-target effects .
- Western Blotting : Validate target inhibition by measuring phosphorylated EGFR levels in treated cells .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to validate specificity?
- Methodological Answer :
- Selectivity Index (SI) : Compare IC values in cancer vs. normal cells (e.g., HEK293). SI >10 indicates therapeutic window .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to confirm programmed cell death vs. necrosis .
- Target Knockdown : siRNA-mediated EGFR silencing to confirm on-target cytotoxicity .
Key Research Gaps and Recommendations
- Priority Studies :
- In Vivo Toxicity : Acute/chronic toxicity in rodent models (OECD guidelines) .
- Formulation Development : Nanoencapsulation to address poor aqueous solubility .
- Resistance Profiling : Long-term exposure assays to identify mutation-driven resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
